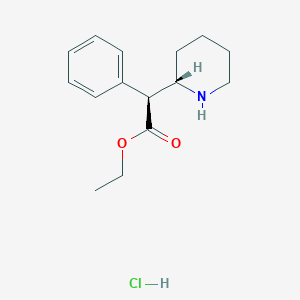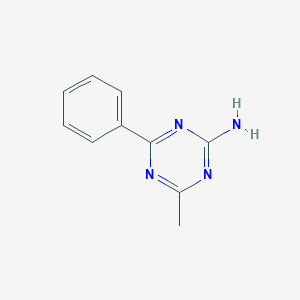
Clarithromycin lactobionate
Overview
Description
Clarithromycin lactobionate is a semi-synthetic macrolide antibiotic derived from erythromycin. It is known for its enhanced stability in acidic conditions and improved bioavailability compared to erythromycin. This compound is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of clarithromycin lactobionate involves the reaction of clarithromycin with lactobionic acid. The process typically includes the following steps:
Dissolution: Clarithromycin is dissolved in an appropriate solvent such as acetone.
Reaction: Lactobionic acid is added to the solution, and the mixture is stirred at a controlled temperature.
Crystallization: The reaction mixture is cooled to precipitate the this compound.
Filtration and Drying: The precipitate is filtered, washed with acetone, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a consistent product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Clarithromycin lactobionate undergoes various chemical reactions, including:
Oxidation: Clarithromycin can be oxidized to form its active metabolite, 14-hydroxy clarithromycin.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl or methoxyl groups of the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 14-hydroxy clarithromycin.
Reduction: Reduced derivatives of clarithromycin.
Substitution: Various substituted clarithromycin derivatives.
Scientific Research Applications
Clarithromycin lactobionate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Extensively studied for its efficacy in treating bacterial infections, including those caused by resistant strains.
Industry: Used in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Clarithromycin lactobionate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the translocation of amino acids during protein synthesis. As a result, bacterial growth is inhibited, leading to a bacteriostatic or bactericidal effect depending on the concentration and the organism .
Comparison with Similar Compounds
Erythromycin: The parent compound from which clarithromycin is derived. Less stable in acidic conditions and has lower bioavailability.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Comparison:
Stability: Clarithromycin lactobionate is more stable in acidic conditions compared to erythromycin.
Bioavailability: this compound has higher bioavailability than erythromycin and roxithromycin.
Spectrum of Activity: Azithromycin has a broader spectrum of activity, but this compound is more effective against certain gram-positive bacteria
This compound stands out due to its enhanced stability, improved bioavailability, and effectiveness against a range of bacterial infections, making it a valuable antibiotic in both clinical and research settings.
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVXTLPOSMQGRC-BDHJQFRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H91NO25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1106.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135326-55-5 | |
| Record name | Clarithromycin lactobionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLARITHROMYCIN LACTOBIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4108JKI097 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


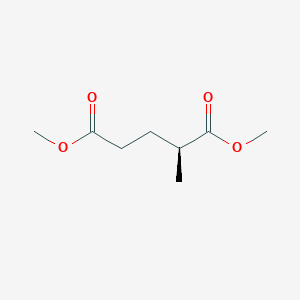
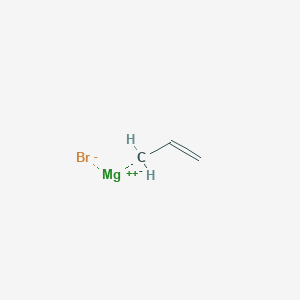
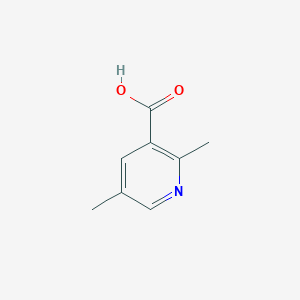
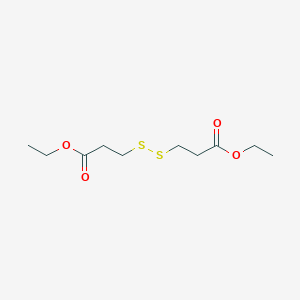
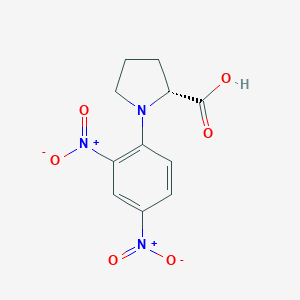

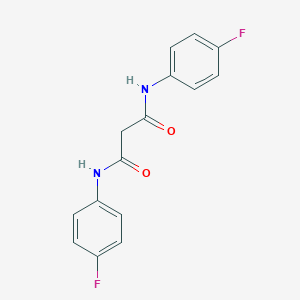
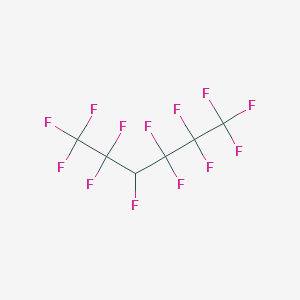
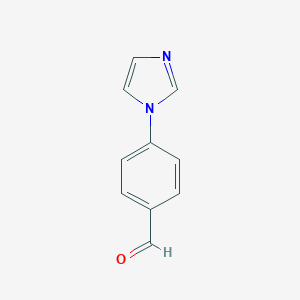
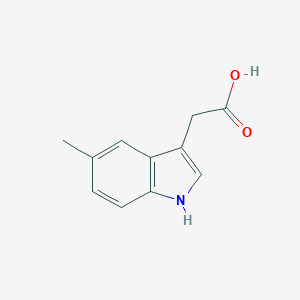
![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)
